molecular formula C16H21FN2O2 B5768869 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine

1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine

Cat. No. B5768869
M. Wt: 292.35 g/mol
InChI Key: LMRSPOHFZSKXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine, also known as 4-F-PPP, is a synthetic designer drug that belongs to the piperazine class of compounds. It has gained popularity among recreational drug users because of its psychoactive effects. However,

Mechanism of Action

The exact mechanism of action of 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and serotonin in the brain, which can result in feelings of euphoria, increased energy, and heightened alertness.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its ability to selectively target dopamine and serotonin reuptake. This allows for the study of the specific effects of these neurotransmitters on the brain. However, a limitation of using 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine is its potential for abuse and the lack of research on its long-term effects.

Future Directions

Future research on 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine could focus on its potential as a therapeutic agent for certain neurological disorders such as Parkinson's disease and depression. Additionally, further studies could explore the long-term effects of 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine use and its potential for addiction. Finally, research could be conducted on the development of new compounds that target dopamine and serotonin reuptake with fewer adverse effects.

Synthesis Methods

The synthesis of 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine involves the reaction between 4-fluorobenzoyl chloride and 3-methylbutanoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified through a series of recrystallization and chromatography steps.

Scientific Research Applications

The scientific research application of 1-(4-fluorobenzoyl)-4-(3-methylbutanoyl)piperazine is primarily in the field of neuroscience. It has been used as a tool to study the mechanisms of action of certain neurotransmitters such as dopamine and serotonin. Additionally, it has been used to study the effects of certain drugs on the brain, such as amphetamines.

properties

IUPAC Name

1-[4-(4-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-12(2)11-15(20)18-7-9-19(10-8-18)16(21)13-3-5-14(17)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRSPOHFZSKXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642310
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one

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